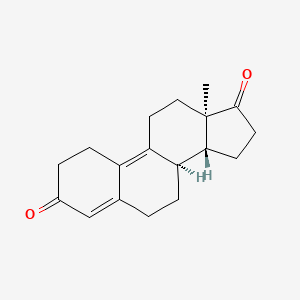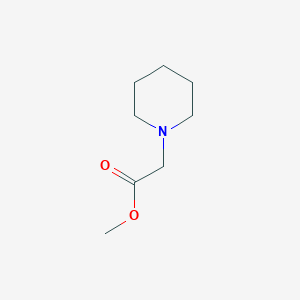![molecular formula C12H20O4 B1624028 [(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate CAS No. 71172-53-7](/img/structure/B1624028.png)
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate
Descripción general
Descripción
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate, also known as Z-6-acetyloxy-2,5-dimethylhex-4-enyl acetate, is a synthetic organic compound with a molecular formula of C10H16O3. It is a colorless liquid with a faint odor and is soluble in organic solvents. Z-6-acetyloxy-2,5-dimethylhex-4-enyl acetate has been studied for its potential use in a variety of applications, including as a synthetic intermediate, a pharmaceutical additive, and a potential therapeutic agent.
Aplicaciones Científicas De Investigación
1. Catalytic Reactions and Chiral Acetates
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate plays a role in catalytic reactions involving the transformation of ketones or enol acetates into chiral acetates. This process is achieved with high yields and optical purities through reactions catalyzed by a combination of lipase and a ruthenium complex, using specific hydrogen and acyl donors for the conversion of ketones (Jung et al., 2000).
2. Synthesis of Organic Compounds
The compound is utilized in the synthesis of various organic compounds, including 2,2′-arylmethylene bis and 1,8-dioxooctahydroxanthenes. These are produced from reactions between dimedone and various aldehydes, using catalysts like ZnO and ZnO-acetyl chloride (M. Maghsoodlou et al., 2010).
3. Study of Isomerization and Association
Research has been conducted on the isomers of dimethylaluminium 4,4-dimethylpent-2-en-2-olate, related to this compound. These studies focus on the understanding of the isomeric forms and their association properties, including their reactivity with acetic anhydride and formation of enol acetates (E. A. Jeffery et al., 1974).
4. Photoluminescent Properties
Studies on metal-organic polymers, such as those constructed from zinc acetate with benzene carboxylates, have shown significant photoluminescent properties. These polymers demonstrate strong photoluminescence at room temperature, which can be useful in materials science and photonics (Wei Chen et al., 2003).
5. Plant-Plant Communication
Research into green leaf volatiles (GLVs) has revealed that compounds similar to this compound play a role in plant-plant communication. These GLVs induce defense-related gene expression in plants and the release of volatile compounds, demonstrating a type of interaction mediated by airborne GLVs (Zeng Yan & Chenzhu Wang, 2006).
Propiedades
IUPAC Name |
[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h5,10H,6-8H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQFKEKGHLXYOP-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(C)COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C(/C)\COC(=O)C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71172-53-7 | |
| Record name | NSC82308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



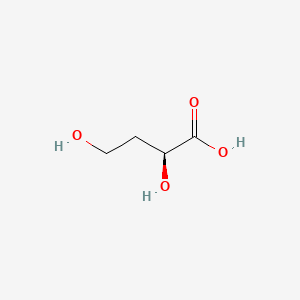
![2-[2-(4-Methoxyphenyl)ethyl]guanidine](/img/structure/B1623948.png)
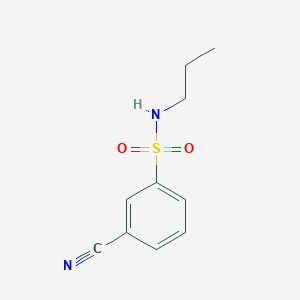
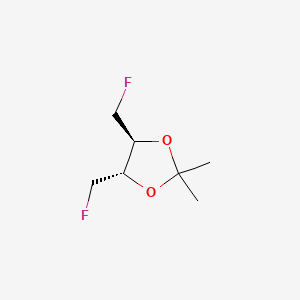
![[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic acid](/img/structure/B1623954.png)
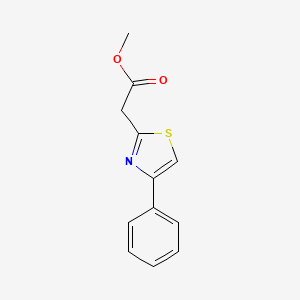


![[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime](/img/structure/B1623958.png)

![{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol](/img/structure/B1623960.png)
![(4-Methyl-4H-furo[3,2-B]pyrrol-5-YL)methanol](/img/structure/B1623962.png)
